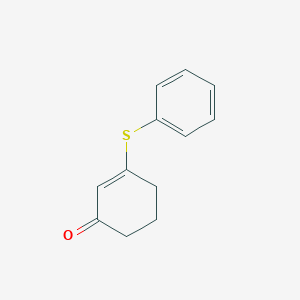

3-(Phenylsulfanyl)-2-cyclohexen-1-one

Description

3-(Phenylsulfanyl)-2-cyclohexen-1-one (IUPAC: 3-Phenyl-2-cyclohexenone, CAS: 10345-87-6) is a cyclohexenone derivative featuring a phenylsulfanyl (-SPh) substituent at the 3-position of the α,β-unsaturated carbonyl ring. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.22 g/mol . The compound’s structure combines the electrophilic α,β-unsaturated ketone moiety with the electron-rich aromatic sulfur group, enabling unique reactivity in organic synthesis, such as participation in Michael additions, cycloadditions, and free-radical reactions.

Properties

CAS No. |

75717-39-4 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29g/mol |

IUPAC Name |

3-phenylsulfanylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2 |

InChI Key |

FLVCHPNSGFNWRI-UHFFFAOYSA-N |

SMILES |

C1CC(=CC(=O)C1)SC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=CC(=O)C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 2-cyclohexen-1-one is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Thiophenol (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to deprotonate the thiol and generate the thiolate anion. The reaction proceeds at 0–25°C for 6–12 hours, yielding the target compound via regioselective β-addition.

Optimization Insights

-

Base Selection : Strong bases like DBU or KOtBu improve reaction rates but may promote side reactions such as polymerization of the enone.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while protic solvents (e.g., MeOH) retard the reaction.

-

Yield : Reported yields range from 65% to 78%, contingent on rigorous exclusion of moisture.

Enolate Alkylation with Phenylsulfenyl Chloride

Enolate-mediated alkylation offers a versatile pathway for introducing sulfur functionalities. This method involves generating the enolate of 2-cyclohexen-1-one, followed by reaction with phenylsulfenyl chloride (PhSCl).

Procedure

-

Enolate Formation : 2-Cyclohexen-1-one is treated with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C to form the lithium enolate.

-

Electrophilic Quenching : Phenylsulfenyl chloride (1.05 equiv) is added, and the mixture is warmed to −20°C over 2 hours.

-

Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Advantages and Limitations

-

Advantages : High regioselectivity (>90%) and compatibility with sensitive functional groups.

-

Limitations : Requires cryogenic conditions and stringent anhydrous handling. Yields typically reach 70–82%.

Nucleophilic Substitution of 3-Halo-2-cyclohexen-1-one

Nucleophilic displacement of halogen atoms at the 3-position provides an alternative route. 3-Chloro- or 3-bromo-2-cyclohexen-1-one serves as the substrate, reacting with thiophenol in the presence of a base.

Synthetic Protocol

-

Substrate Preparation : 3-Halo-2-cyclohexen-1-one is synthesized via halogenation of 2-cyclohexen-1-one using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in CCl4.

-

Substitution Reaction : The halo derivative is refluxed with thiophenol (1.3 equiv) and K2CO3 (2.0 equiv) in acetone for 8–12 hours.

Key Considerations

-

Leaving Group Reactivity : Bromo derivatives react faster than chloro analogs (e.g., 3-bromo: 85% yield in 6 hours vs. 3-chloro: 72% in 12 hours).

-

Side Reactions : Elimination to regenerate the enone may occur if excess base is used.

Oxidative Coupling of Cyclohexenone with Thiophenol

Oxidative methods employing iodine or peroxides enable direct C–S bond formation between cyclohexenone and thiophenol. This approach mirrors strategies used for β-keto sulfone synthesis.

Experimental Details

A mixture of 2-cyclohexen-1-one (1.0 equiv), thiophenol (1.2 equiv), and molecular iodine (1.1 equiv) in methanol is stirred at 25°C for 24 hours. The iodine acts as both an oxidant and electrophilic mediator, facilitating radical or ionic coupling pathways.

Performance Metrics

-

Yield : 60–68%, with minor over-oxidation to sulfoxides observed.

-

Scalability : Suitable for gram-scale synthesis but requires iodine removal via sodium thiosulfate wash.

Comparative Analysis of Methods

| Method | Conditions | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| Michael Addition | THF, Et3N, 25°C | 65–78% | High | Low |

| Enolate Alkylation | LDA, THF, −78°C | 70–82% | Excellent | High |

| Nucleophilic Substitution | K2CO3, acetone, reflux | 72–85% | Moderate | Medium |

| Oxidative Coupling | I2, MeOH, 25°C | 60–68% | Low | Low |

Industrial Applications and Scalability

The enolate alkylation and nucleophilic substitution methods are preferred for industrial-scale production due to their reproducibility and moderate operational demands. Sigma-Aldrich lists 3-(phenylsulfanyl)-2-cyclohexen-1-one as a precursor for 3-methoxy derivatives, underscoring its role in fragrance synthesis. Recent patents highlight its utility as a herbicide intermediate, with optimized routes achieving >80% purity after crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

3-(Phenylsulfanyl)-2-cyclohexen-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in studying various organic reactions.

Biology: The compound can be used in the development of biologically active molecules, potentially leading to new pharmaceuticals.

Medicine: Research into its derivatives may yield compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-2-cyclohexen-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the cyclohexenone ring. This can influence the compound’s behavior in different chemical environments, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aromatic Groups

- 3-Methyl-2-cyclohexen-1-one (CAS: 1193-18-6): Molecular formula: C₇H₁₀O; MW: 110.16 g/mol. The methyl substituent at the 3-position is electron-donating, reducing the electrophilicity of the α,β-unsaturated carbonyl compared to the phenylsulfanyl analog. This results in slower reaction kinetics in nucleophilic additions . Applications: Intermediate in fragrance synthesis (e.g., seudenone) and aldol condensations.

- 3-Phenyl-2-cyclohexenone (CAS: 10345-87-6): Molecular formula: C₁₂H₁₂O; MW: 172.22 g/mol. The phenyl group enhances conjugation, increasing the stability of the enone system. However, the absence of sulfur limits its utility in redox-active or metal-coordinating reactions compared to the sulfanyl derivative .

Functional Group Modifications: Ethers, Amines, and Ketones

- 3-(Hexyloxy)-2-cyclohexen-1-one (CAS: 877823-41-1): Molecular formula: C₁₂H₂₀O₂; MW: 196.29 g/mol. The alkoxy group (-O-hexyl) increases hydrophobicity and alters solubility in nonpolar solvents. Unlike the sulfanyl group, ethers are less nucleophilic, reducing participation in thiol-ene or disulfide exchange reactions .

2-Acetyl-2-cyclohexen-1-one :

- 3-[(3-Methoxypropyl)amino]-2-cyclohexen-1-one: Molecular formula: C₁₀H₁₇NO₂; MW: 183.25 g/mol. The amine substituent enables hydrogen bonding and chelation with metal catalysts, contrasting with the sulfur-mediated radical stabilization in 3-(phenylsulfanyl) analogs .

Naturally Occurring Cyclohexenones

4-(1-Methylethyl)-2-cyclohexen-1-one :

6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one :

Pharmaceutical Derivatives

- 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one (CAS: 338793-14-9): Molecular formula: C₂₁H₁₉ClFNO₂; MW: 371.83 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Reactivity Insights

- Electronic Effects: The phenylsulfanyl group stabilizes radical intermediates more effectively than alkyl or alkoxy groups, as shown in studies of selenoxide elimination and free-radical chain processes .

- Conformational Rigidity: Sulfanyl-substituted cyclohexenones exhibit quasi-equatorial conformations in six-membered rings, enhancing stereochemical control in lactam synthesis compared to methyl or phenyl analogs .

- Oxidative Stability: Aldehydes and ketones derived from cyclohexenone oxidation (e.g., in seed oils) highlight the role of substituents in degradation pathways. Sulfanyl groups may slow oxidation due to sulfur’s radical-scavenging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.